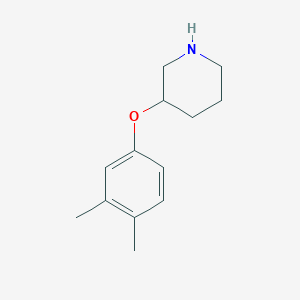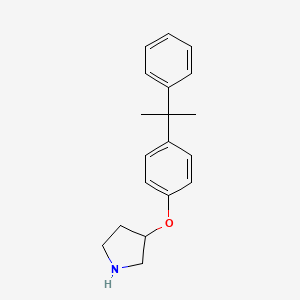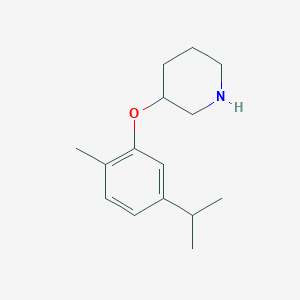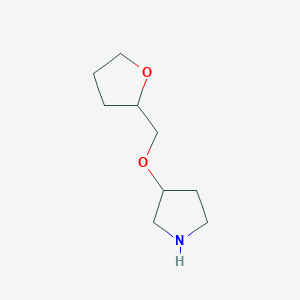
5-(Tert-Butylsulfamoyl)furan-2-carbonsäure
Übersicht
Beschreibung
5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H13NO5S . It is a derivative of furan, a heterocyclic organic compound, that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid can be represented by the InChI code: 1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) . This indicates that the molecule consists of a furan ring substituted with a tert-butylsulfamoyl group and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Furanderivate, darunter 5-(Tert-Butylsulfamoyl)furan-2-carbonsäure, sind für ihre antibakteriellen Eigenschaften bekannt. Sie sind besonders wirksam gegen grampositive und gramnegative Bakterien . Die Struktur der Verbindung ermöglicht es ihr, mit bakteriellen Zellwänden zu interagieren, ihre Funktion zu stören und zum Absterben der Bakterien zu führen. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme.
Medizinische Chemie
In der medizinischen Chemie werden Furanverbindungen wie this compound wegen ihres pharmakologischen Potenzials geschätzt. Es wurde festgestellt, dass sie eine breite Palette therapeutischer Vorteile aufweisen, darunter Anti-Ulkus-, Diuretika-, Muskelrelaxans- und Anti-Protozoen-Aktivitäten . Ihre Vielseitigkeit im Arzneimittel-Design beruht auf ihrer Fähigkeit, leicht chemische Modifikationen zu durchlaufen, die zur Entwicklung neuer Therapeutika führen können.
Materialwissenschaften
Die Anwendungen von this compound in der Materialwissenschaft sind im Entstehen begriffen. Furanderivate werden auf ihre Verwendbarkeit bei der Herstellung von Polymeren und Kunststoffen untersucht, insbesondere solchen, die aus nachwachsenden Rohstoffen gewonnen werden . Die strukturellen Merkmale der Verbindung können es ihr ermöglichen, zur Entwicklung von biologisch abbaubaren Materialien beizutragen, wodurch nachhaltige Materialwissenschaft-Initiativen unterstützt werden.
Industrielle Chemie
In industriellen Umgebungen kann this compound als chemisches Zwischenprodukt bei der Synthese komplexerer Verbindungen eingesetzt werden . Sein reaktiver Furanring macht ihn zu einem wertvollen Baustein für die Produktion verschiedener industrieller Chemikalien, möglicherweise einschließlich Farbstoffen, Harzen und Klebstoffen.
Umweltwissenschaften
Die Rolle von Furanderivaten in den Umweltwissenschaften ist ein Gebiet der aktiven Forschung. Verbindungen wie this compound können in Umwelt-Sanierungsprozessen verwendet werden, wie z. B. dem Abbau von Schadstoffen oder der Synthese umweltfreundlicher Pestizide .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard oder Reagenz in verschiedenen chromatographischen und spektroskopischen Methoden verwendet werden . Seine gut definierte Struktur und Eigenschaften machen es für die Kalibrierung von Instrumenten und die Validierung analytischer Verfahren geeignet.
Biochemische Forschung
Die potenziellen Auswirkungen der Verbindung auf die biochemische Forschung sind beträchtlich. Sie könnte zur Untersuchung von Enzymenreaktionen, zellulären Prozessen und Stoffwechselwegen eingesetzt werden . Ihre Fähigkeit, an biochemischen Reaktionen teilzunehmen, macht sie zu einem nützlichen Instrument, um biologische Mechanismen auf molekularer Ebene zu verstehen.
Arzneimittelforschung
Schließlich ist die Rolle von this compound in der Arzneimittelforschung nicht zu unterschätzen. Seine strukturelle Flexibilität ermöglicht es, es als Gerüst für die Entwicklung neuer Arzneimittelkandidaten zu verwenden . Forscher können seine Struktur modifizieren, um seine Interaktion mit biologischen Zielstrukturen zu optimieren, was entscheidend für die Entwicklung wirksamer und sicherer Arzneimittel ist.
Wirkmechanismus
The mechanism of action of TBSF is not well understood, but it is believed to involve the formation of a covalent bond between the tert-butylsulfamoyl group and the 2-furoic acid group. This covalent bond allows the two groups to interact with each other, which can lead to changes in the structure and properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBSF are not well understood. However, it has been shown to have some effects on enzymes, cofactors, and other biomolecules. For example, TBSF has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TBSF in laboratory experiments include its relatively low cost, its availability, and its low toxicity. The main limitation of using TBSF in laboratory experiments is its insolubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for research on TBSF include further exploration of its mechanism of action, its potential applications in medicinal chemistry, materials science, and biochemistry, and its potential uses in drug development. Additionally, further research into the biochemical and physiological effects of TBSF could lead to a better understanding of its potential therapeutic uses. Finally, further research into the synthesis of TBSF and its derivatives could lead to the development of more efficient and cost-effective synthesis methods.
Safety and Hazards
The safety data sheet for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-(tert-butylsulfamoyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFMTLNRGEWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180455 | |
| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087792-16-2 | |
| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)

![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)



![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)



![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)

